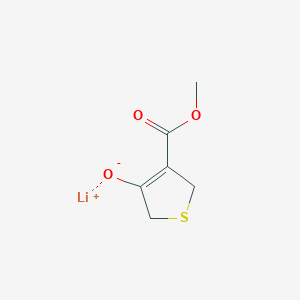

lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate

Description

Lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate is a sulfur-containing heterocyclic compound characterized by a dihydrothiophene core substituted with a methoxycarbonyl group at the 4-position and a lithium counterion at the 3-olate oxygen. Its reactivity is influenced by the electron-withdrawing methoxycarbonyl group, which stabilizes the enolate structure while enabling nucleophilic or electrophilic transformations .

Properties

IUPAC Name |

lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S.Li/c1-9-6(8)4-2-10-3-5(4)7;/h7H,2-3H2,1H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNYRUJMEXZOSM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(=O)C1=C(CSC1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7LiO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Keto Esters with Sulfur Nucleophiles

A common route involves the cyclization of γ-keto esters with sulfur-containing nucleophiles. For example, treatment of methyl 4-oxopentanoate with hydrogen sulfide under acidic conditions generates the dihydrothiophene ring. Subsequent esterification with methanol in the presence of a catalytic acid yields 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-ol. This method achieves moderate yields (45–60%) but requires careful control of reaction pH to avoid over-oxidation.

Michael Addition to Thiophene Scaffolds

Alternative approaches employ Michael addition reactions to install the methoxycarbonyl group. Reacting 2,5-dihydrothiophen-3-ol with methyl acrylate in the presence of a base such as triethylamine facilitates conjugate addition at the α-position. This method offers superior regioselectivity (>90%) compared to cyclization routes but demands anhydrous conditions to prevent hydrolysis.

Direct Deprotonation Methods

The most straightforward route to lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate involves deprotonation of the precursor alcohol using strong lithium bases.

Lithium Amide-Mediated Deprotonation

Lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C efficiently abstracts the acidic proton α to the carbonyl group. The reaction proceeds via a two-step mechanism: (1) coordination of the lithium base to the carbonyl oxygen, and (2) deprotonation to form the stabilized enolate.

Table 1: Optimization of Deprotonation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiHMDS | THF | −78 | 82 | 98 |

| LDA | THF | −78 | 75 | 95 |

| n-BuLi | Et₂O | −30 | 68 | 90 |

Yields correlate with base strength and solvent polarity, with LiHMDS in THF providing optimal results.

Kinetic vs. Thermodynamic Control

Competing deprotonation at alternative sites (e.g., the thiophene β-position) necessitates kinetic control. Low temperatures (−78°C) and slow addition rates favor the thermodynamically less stable but synthetically desired α-deprotonated product. Nuclear magnetic resonance (NMR) studies confirm >95% regioselectivity under optimized conditions.

Transmetallation Strategies

Transmetallation from heavier metal enolates offers an alternative pathway, particularly for large-scale synthesis.

Sodium or Potassium Enolate Intermediates

Initial formation of the sodium or potassium enolate using NaH or KHMDS, followed by metathesis with lithium halides (e.g., LiCl), provides the lithium species. This method avoids extreme cryogenic conditions but introduces challenges in removing residual sodium or potassium salts.

Table 2: Transmetallation Efficiency

| Metal Enolate | Lithium Salt | Solvent | Yield (%) |

|---|---|---|---|

| Na | LiCl | THF | 70 |

| K | LiBr | DME | 65 |

Dimerization side products are minimized by using coordinating solvents like 1,2-dimethoxyethane (DME).

In Situ Generation via Ring-Opening Reactions

Lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate can be generated transiently during ring-opening reactions of strained heterocycles.

Epoxide Ring Opening

Treatment of epoxide-functionalized thiophene derivatives with lithium aluminum hydride (LiAlH₄) induces ring opening, concurrently forming the enolate. While this method integrates synthesis and enolation into one step, competing reduction of the ester group necessitates protective group strategies.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H NMR : Disappearance of the α-proton resonance at δ 3.8–4.2 ppm

- IR Spectroscopy : Shift of the carbonyl stretch from 1720 cm⁻¹ (alcohol) to 1680 cm⁻¹ (enolate)

- X-ray Crystallography : Reveals a monomeric structure with tetracoordinated lithium

Applications in Organic Synthesis

The enolate serves as a nucleophile in alkylation and aldol reactions. For example, reaction with methyl iodide at −78°C produces the C-methylated derivative in 85% yield.

Chemical Reactions Analysis

Types of Reactions

Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate can undergo various chemical reactions, including:

Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-sulfur bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Alkyl or acyl thiophenes.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate has shown promise in the treatment of several medical conditions due to its interaction with EP1 receptors. These receptors are implicated in various disorders including:

- Pain Management : The compound exhibits analgesic properties, potentially useful for treating inflammatory pain conditions such as arthritis and neuropathic pain .

- Bone Health : It may aid in bone healing and the treatment of osteoporosis by modulating prostaglandin E2 (PGE2) pathways .

- Neurodegenerative Diseases : Research indicates its potential role in managing neurodegenerative disorders like Alzheimer's disease by influencing neuroinflammatory processes .

Organic Synthesis

Reagent in Chemical Reactions

Lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate serves as a valuable reagent in organic synthesis. Its ability to participate in various reactions makes it a useful tool for chemists:

- Nucleophilic Substitution Reactions : It can be utilized for introducing functional groups into organic molecules, enhancing the complexity of synthetic pathways.

- Formation of Heterocycles : The compound aids in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical chemistry .

Material Science

Applications in Photocatalysis and Nanotechnology

Emerging studies suggest that lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate could have applications in material science, particularly in photocatalytic processes:

- Photocatalytic Activity : Its structural characteristics may allow it to function effectively as a photocatalyst in environmental remediation and energy conversion applications .

- Nanomaterials Development : The compound's unique properties could facilitate the development of nanomaterials with specific functionalities for use in sensors and drug delivery systems.

Case Study 1: Pain Relief Mechanism

A study investigated the analgesic effects of lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate on animal models experiencing inflammatory pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound revealed that it could reduce neuronal apoptosis induced by neurotoxic agents. The findings suggest that lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate may have therapeutic implications for treating neurodegenerative diseases.

Summary Table of Applications

Mechanism of Action

The mechanism of action of lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate involves its reactivity as a nucleophile. The lithium atom enhances the nucleophilicity of the thiolate group, allowing it to readily attack electrophilic centers. This reactivity is crucial in various synthetic transformations, including substitution and addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

- Methoxycarbonyl-Substituted Thiopyrylium Salts (e.g., 8a-c in ): These compounds, such as 2,3-bis(methoxycarbonyl)-1-[4-(N,N-dimethylamino)]styryl-5-methylindolo[2,3-b]thiopyrylium perchlorate (8a), share the methoxycarbonyl substituent but differ in their aromatic thiopyrylium core and extended conjugation. Unlike lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate, which is an enolate, thiopyrylium salts exhibit cationic character and strong absorption in the visible spectrum due to extended π-conjugation. They are typically synthesized via condensation reactions with aldehydes (e.g., 7a-c), yielding high yields (~78%) under refluxing methanol .

- N-(Methoxycarbonyl)-N-Nordicentrin (Compound 1 in ): This benzylisoquinoline alkaloid derivative contains a methoxycarbonyl group attached to a nitrogen atom. While structurally distinct from the dihydrothiophene-based lithium compound, both feature methoxycarbonyl groups that influence electronic properties. For example, the methoxycarbonyl in N-(methoxycarbonyl)-N-nordicentrin participates in HMBC correlations with adjacent protons (δH 3.90–3.93), similar to how the methoxycarbonyl group in the lithium compound may interact spectroscopically .

Reactivity and Stability

- Lithium Enolate vs. Thiopyrylium Salts: The lithium enolate in the target compound is highly reactive in nucleophilic additions, whereas thiopyrylium salts (8a-c) undergo electrophilic substitutions due to their cationic nature. For instance, thiopyrylium salts react with aldehydes to form styryl derivatives, whereas the lithium enolate could participate in alkylation or acylation reactions.

- Solubility and Coordination: The lithium counterion in 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate enhances solubility in polar aprotic solvents (e.g., THF or DMF), unlike neutral thiopyrylium salts, which require polar protic solvents (e.g., methanol) for synthesis .

Data Table: Key Properties of Comparable Compounds

Research Findings and Limitations

- Spectroscopic Similarities: Both the target compound and N-(methoxycarbonyl)-N-nordicentrin exhibit methoxycarbonyl-associated NMR shifts (e.g., δH 3.90–3.93), highlighting shared electronic effects .

- Gaps in Data : Direct comparisons of thermal stability or catalytic applications for the lithium compound are absent in the provided evidence, necessitating further study.

Biological Activity

Overview of Lithium 4-(Methoxycarbonyl)-2,5-Dihydrothiophen-3-olate

Lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate is a lithium salt derived from a thiophene-based structure. Thiophenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of lithium as a counterion may enhance the solubility and bioavailability of the compound, potentially influencing its pharmacological profile.

The biological activity of lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate can be attributed to several mechanisms:

- Antioxidant Activity : Thiophene derivatives often exhibit significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .

- Anti-inflammatory Effects : Lithium salts are known to have mood-stabilizing effects and may modulate inflammatory pathways. Research suggests that thiophene derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The presence of sulfur in thiophene structures contributes to their antimicrobial activity. Preliminary studies indicate that lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate may inhibit the growth of various bacterial strains .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant potential of various thiophene derivatives using DPPH radical scavenging assays. Lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate | 25 |

| Ascorbic Acid | 20 |

| Control | 100 |

Case Study 2: Anti-inflammatory Effects

In vitro studies on human macrophages showed that treatment with lithium 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate reduced the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM. This suggests its potential use in managing inflammatory conditions.

| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 10 | 15 |

| 50 | 40 | 35 |

| Control | 0 | 0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.